molecular formula C9H12N2O3 B1387225 1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine CAS No. 732976-89-5

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

Cat. No.: B1387225
CAS No.: 732976-89-5
M. Wt: 196.2 g/mol
InChI Key: XUGVVFYRRQYFGB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-N-methylmethanamine is a substituted methanamine derivative featuring a phenyl ring with a methoxy group at the para position and a nitro group at the meta position.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVVFYRRQYFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxy-3-nitrophenyl)-N-methylmethanamine, a compound with notable structural characteristics, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • CAS Number : 732976-89-5

This compound exhibits biological activity primarily through its interaction with various biological targets. The nitrophenyl moiety is believed to play a crucial role in its mechanism of action, potentially involving:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking natural substrates, leading to the inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.

Pharmacological Activities

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial effects against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions such as arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers in vivo
Enzyme InhibitionCompetitive inhibition of target enzymes

Study on Antimicrobial Activity

In a study conducted by researchers examining the antimicrobial properties of various compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Investigation into Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of this compound using a murine model of induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with this compound, highlighting its potential utility in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-N-methylmethanamine and 1-(4-Chlorophenyl)-N-methylmethanamine
  • Structural Differences : Fluorine or chlorine substituents at the para position instead of methoxy and nitro groups.
  • Synthesis : Synthesized via nucleophilic displacement of chlorinated intermediates with N-methylmethanamine derivatives under basic conditions (K₂CO₃/DMF) .
  • Applications: These compounds are intermediates in antitubercular pyrimidine carboxamides (e.g., compound 27 and 28 in and ).
Carbazole Derivatives (PK083, PK9320, PK9323)
  • Structural Differences : Carbazole core replaces the phenyl ring, with substituents like furan or thiazole.
  • Applications : PK9320 and PK9323 restore p53 signaling in cancer cells, while PK083 acts as a "damage-corrective" agent. The N-methylmethanamine group facilitates binding to mutant p53 .

Pharmacological Profiles of N-Methylmethanamine Derivatives

Benzoctamine and Maprotiline
  • Structural Differences : Tetracyclic anthracene cores instead of substituted phenyl rings.
  • Applications : Benzoctamine (anxiolytic) and maprotiline (antidepressant) highlight how the N-methylmethanamine group can be integrated into diverse scaffolds for CNS-targeted activity .
  • Mechanism: Unlike the target compound, these drugs modulate norepinephrine pathways rather than antitubercular or anticancer activity .

Nitro- and Methoxy-Substituted Analogs

N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine
  • Structural Differences : Nitro group at the meta position and a methoxybenzyl group.
  • Synthesis : Prepared via amination of nitrobenzyl intermediates, similar to methods in and .
1-(2,3-Dimethoxyphenyl)-N-[(4-nitrophenyl)methyl]methanamine
  • Structural Differences : Dimethoxy and nitrobenzyl substituents.
  • Properties : The electron-withdrawing nitro group and electron-donating methoxy groups create a polarized aromatic system, influencing receptor binding and metabolic stability .

Key Properties

Compound Substituents Lipophilicity Solubility Bioactivity
1-(4-Methoxy-3-nitrophenyl)-N-methylmethanamine 4-OCH₃, 3-NO₂ Moderate Moderate (polar) Undocumented
1-(4-Fluorophenyl)-N-methylmethanamine 4-F High Low Antitubercular
PK9320 Carbazole-furan High Low Anticancer
Benzoctamine Tetracyclic core High Very low Anxiolytic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

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